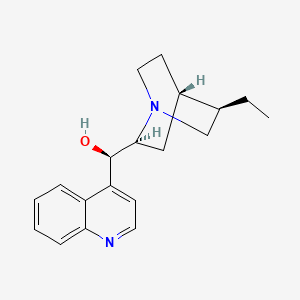

Hydrocinchonidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18-,19+/m0/s1 |

InChI Key |

WFJNHVWTKZUUTR-KODHJQJWSA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemistry of Hydrocinchonidine and Its Catalytic Activity

This guide details the stereochemical architecture of hydrocinchonidine and its application as a chiral modifier in heterogeneous and homogeneous catalysis.

Executive Summary

Hydrocinchonidine (HCd) is a Cinchona alkaloid structurally analogous to cinchonidine, distinguished by a saturated ethyl group at the C3 position rather than a vinyl group. While often overshadowed by its parent alkene, HCd is a critical species in asymmetric catalysis—both as a stable, non-oxidizable phase-transfer catalyst and as the in situ active modifier in platinum-catalyzed hydrogenations. This guide analyzes its absolute configuration, mechanistic behavior on metal surfaces, and protocols for its deployment in enantioselective synthesis.

Part 1: Structural & Stereochemical Analysis

Absolute Configuration and Topology

Hydrocinchonidine (

-

Absolute Configuration:

-

Key Features:

-

C8-C9 Linkage: The erythro relationship between the tertiary amine (quinuclidine) and the secondary alcohol is critical for forming the "open" conformation required for catalysis.

-

C3 Substituent: An ethyl group (saturated). Unlike cinchonidine (vinyl), HCd is chemically stable toward isomerization or further reduction, making it a robust standard for mechanistic studies.

-

Conformational Manifold: In solution, HCd exists in equilibrium between anti-open (active for catalysis) and syn-closed (inactive, H-bonded) conformers.

-

The Pseudo-Enantiomeric Relationship

In Cinchona alkaloids, the "pseudo-enantiomer" pairs (e.g., Hydrocinchonidine vs. Hydrocinchonine) are diastereomers that function as enantiomers in catalytic outcomes.

Caption: Stereochemical relationships between Cinchona alkaloids. Hydrocinchonidine serves as the stable 8S,9R chiral controller.

Part 2: Heterogeneous Catalysis (The Orito Reaction)

The most authoritative application of HCd is the Pt-catalyzed asymmetric hydrogenation of

Mechanistic Principles

The reaction proceeds via a 1:1 Template Model on the platinum surface.

-

Adsorption: The quinoline ring of HCd adsorbs flat onto the Pt(111) surface via

-bonding. -

Anchoring: The quinuclidine nitrogen (N1) acts as a "chiral anchor."

-

Interaction: The substrate (ethyl pyruvate) forms a hydrogen bond between its

-carbonyl oxygen and the protonated quinuclidine nitrogen (or C9-OH group depending on the model). -

Selectivity: This rigid assembly exposes only the Si-face of the pyruvate ketone to the hydrogen adsorbed on the Pt surface, yielding (R)-ethyl lactate.

Note on Vinyl vs. Ethyl: Early hypotheses suggested the vinyl group of cinchonidine was essential for "flat" adsorption. However, modern kinetic data confirms that HCd is equally effective in enantioselectivity (up to 90-95% ee), though the reaction rate may differ slightly due to the altered adsorption isotherm of the ethyl group.

Experimental Protocol: Hydrogenation of Ethyl Pyruvate

Objective: Synthesis of (R)-Ethyl Lactate using Pt/Al

Materials:

-

Catalyst: 5% Pt/Al

O -

Modifier: Hydrocinchonidine (HCd), >98% purity.

-

Substrate: Ethyl Pyruvate (freshly distilled).

-

Solvent: Acetic acid or Toluene (Solvent polarity affects ee).

Workflow:

-

Pre-treatment: Activate 50 mg of Pt/Al

O -

Modifier Addition: Add 10 mL of solvent containing Hydrocinchonidine.

-

Critical Concentration: The optimal concentration is typically

to

-

-

Substrate Addition: Add ethyl pyruvate (10 mmol).

-

Hydrogenation:

-

Pressurize autoclave to 40-60 bar

. -

Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

-

Temperature: 10°C - 25°C (Lower temperatures often favor higher ee).

-

-

Workup: Filter catalyst. Analyze conversion and ee by chiral GC (e.g., Cyclodextrin column).

Data Summary Table: Solvent Effects

| Solvent | Dielectric Constant | Typical ee (%) | Rate (TOF) |

|---|---|---|---|

| Acetic Acid | 6.2 | 90 - 95% | High |

| Toluene | 2.4 | 80 - 85% | Moderate |

| Ethanol | 24.5 | 60 - 75% | Low |

| Note: Acetic acid promotes protonation of the quinuclidine N, enhancing the H-bond donor capability. |

Part 3: Phase Transfer Catalysis (PTC)[1]

In homogeneous systems, HCd is derivatized into quaternary ammonium salts (e.g., N-benzyl hydrocinchonidinium bromide ) to catalyze interfacial reactions.

Mechanism: Interfacial Ion Pairing

The quaternary salt (

-

Deprotonation: Base (KOH) deprotonates the substrate (e.g., glycine imine) at the interface.

-

Exchange: The enolate anion pairs with the chiral cation (

). -

Reaction: The lipophilic chiral ion pair (

) moves into the organic phase and reacts with the electrophile (

Caption: Interfacial mechanism for PTC alkylation using N-benzyl hydrocinchonidinium.

Protocol: Asymmetric Alkylation of Glycine Imine

Reaction: Synthesis of unnatural amino acids via O'Donnell Schiff base alkylation.

-

Catalyst Prep: N-benzyl hydrocinchonidinium bromide (10 mol%).

-

Biphasic System: Mix Toluene (organic) and 50% KOH (aqueous).

-

Substrate: N-(diphenylmethylene)glycine tert-butyl ester.

-

Electrophile: Benzyl bromide (1.2 equiv).

-

Conditions: Stir at 0°C for 12-24 hours.

-

Outcome: Hydrolysis of the imine yields the amino acid ester. HCd-derived catalysts typically yield the (S)-amino acid (due to 8S,9R config), whereas Hydrocinchonine derivatives yield the (R)-isomer.

Part 4: Troubleshooting & Optimization

The "Volcano" Effect in Hydrogenation

In Pt-catalyzed systems, the concentration of HCd is critical.

-

Low Conc (<

M): Insufficient surface coverage; low ee. -

Optimal Conc (

M): Formation of ordered chiral domains; max ee. -

High Conc (>

M): Formation of bilayers or disordered multilayers that block active sites; rate drops ("poisoning") and ee decreases.

Catalyst Stability

-

Oxidation: Unlike cinchonidine, HCd lacks the vinyl group, making it immune to oxidation at C3 during storage.

-

Recycling: In PTC, the catalyst can often be extracted and recrystallized. In heterogeneous systems, the Pt catalyst can be filtered, but the modifier (HCd) usually needs to be replenished for the next run as it desorbs during washing.

References

-

Mechanism of Enantioselective Hydrogenation: Blaser, H. U., et al.

-Keto Esters using Cinchona Modified Platinum Catalysts." Catalysis Today. Link -

Stereochemical Configuration: "Absolute Configuration of Cinchona Alkaloids." IUPAC & CCDC Database. Link

-

Phase Transfer Catalysis: O'Donnell, M. J.[1] "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -

Hydrocinchonidine Specifics: Baiker, A. "Chiral modification of platinum with hydrocinchonidine: The role of the ethyl group." Journal of Catalysis. Link

-

Organocatalysis Review: Kacprzak, K. M. "Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis."[2] Synthesis. Link

Sources

An In-depth Technical Guide to the Synthesis and Purification of Hydrocinchonidine from Cinchona Alkaloids

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of hydrocinchonidine. Derived from the naturally occurring Cinchona alkaloid cinchonidine, hydrocinchonidine (also known as dihydrocinchonidine) serves as a critical chiral building block and catalyst in modern asymmetric synthesis and has shown potential as a multidrug resistance (MDR)-reversal agent.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and detail the self-validating protocols necessary for achieving high purity and verifiable results.

Section 1: Strategic Synthesis via Selective Hydrogenation

The conversion of cinchonidine to hydrocinchonidine is fundamentally a reduction reaction. The core objective is to achieve chemoselective hydrogenation of the vinyl group at the C3 position of the quinuclidine ring to an ethyl group, without affecting the aromatic quinoline moiety.[4] The success of this synthesis hinges on precise control over the catalyst and reaction conditions to prevent unwanted side reactions, such as the over-reduction of the quinoline ring system which can yield hexahydroderivatives.[5]

The Chemical Transformation: From Vinyl to Ethyl

The reaction involves the addition of two hydrogen atoms across the double bond of the vinyl group of cinchonidine. This transformation retains the core stereochemistry of the parent alkaloid, which is crucial for its application in stereoselective processes.

Caption: Catalytic hydrogenation of cinchonidine to hydrocinchonidine.

Causality in Experimental Design: Catalyst and Conditions

The choice of catalyst is the most critical parameter for ensuring high selectivity. Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture post-synthesis.

-

Catalyst Selection: Platinum on an alumina support (Pt/Al₂O₃) is a highly effective catalyst for this transformation.[5] Palladium-based catalysts are also used, but platinum often provides a better balance of activity and selectivity, minimizing the risk of quinoline ring reduction. The catalyst's role is to provide a surface for the adsorption of both hydrogen gas and the cinchonidine molecule, facilitating the hydrogen transfer to the vinyl group. Cinchonidine itself can act as a chiral modifier, adsorbing onto the platinum surface via its quinoline moiety, which can influence the reaction environment.[6]

-

Solvent System: The choice of solvent impacts both the solubility of the alkaloid and the behavior of the catalyst. Protic solvents like ethanol or methanol are commonly employed.[7] Acidic aqueous solutions (e.g., 1N H₂SO₄) have also been reported, which protonate the quinuclidine nitrogen and can alter the molecule's interaction with the catalyst surface, potentially enhancing selectivity.[5]

-

Hydrogen Pressure and Temperature: The reaction is typically conducted under elevated hydrogen pressure (e.g., up to 100 bar) to ensure a sufficient concentration of dissolved hydrogen and high surface coverage on the catalyst.[5] The temperature is generally kept moderate (e.g., 25°C) to favor the kinetic product (vinyl group reduction) over the thermodynamically favored but undesired aromatic ring reduction, which requires a higher activation energy.[5]

Field-Proven Experimental Protocol: Catalytic Hydrogenation

This protocol describes a robust procedure for the synthesis of crude hydrocinchonidine.

-

Reactor Preparation: Charge a high-pressure autoclave reactor with cinchonidine and the selected solvent (e.g., ethanol).

-

Catalyst Addition: Add the Pt/Al₂O₃ catalyst (typically 1-5 mol% relative to the substrate).

-

Inerting: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

-

Pressurization: Pressurize the reactor with hydrogen (H₂) gas to the target pressure (e.g., 50-100 bar).

-

Reaction Execution: Commence vigorous stirring and maintain the reaction at the designated temperature (e.g., 25°C).

-

Process Monitoring: Monitor the reaction's progress by periodically taking samples (after safely depressurizing and purging) for analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor again with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter medium to completely remove the heterogeneous platinum catalyst.

-

Isolation of Crude Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude hydrocinchonidine as a solid.

Section 2: Purification Strategies for High-Purity Hydrocinchonidine

The primary purification challenge lies in separating the desired hydrocinchonidine from the structurally similar starting material, cinchonidine, and any potential byproducts. Two primary methods are employed, often in sequence, to achieve high purity.

Caption: General workflow for the purification of hydrocinchonidine.

Method 1: Recrystallization

Recrystallization is a powerful technique for bulk purification, leveraging subtle differences in solubility between the product and impurities.

-

Underlying Principle: The ideal solvent will dissolve the crude product completely at an elevated temperature but have limited solvating power at lower temperatures, allowing the desired compound to crystallize out upon cooling while impurities remain in the supernatant.

-

Solvent Selection: The choice of solvent is paramount. Alcohols like ethanol or methanol, and aromatic solvents such as benzene, have been used for the crystallization of Cinchona alkaloids.[7][8] A trial-and-error approach with small quantities is often necessary to identify the optimal solvent or solvent pair (e.g., ethanol/water).

-

Self-Validating Protocol: Recrystallization

-

Place the crude hydrocinchonidine in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid.

-

Optional Decolorization: If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.[9][10]

-

Allow the clear filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals sparingly with a small volume of ice-cold solvent to rinse away any adhering impure mother liquor.[11]

-

Dry the crystals thoroughly under vacuum. The purity of the crystals should be checked, and if necessary, a second recrystallization can be performed.

-

Method 2: Chromatographic Purification

For achieving the highest levels of purity, particularly for analytical standards or demanding catalytic applications, column chromatography is the method of choice.

-

Underlying Principle: This technique separates molecules based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. Due to the slight difference in polarity between cinchonidine (with a vinyl group) and hydrocinchonidine (with an ethyl group), they can be effectively separated.

-

System Parameters:

-

Stationary Phase: Silica gel is a common choice for normal-phase chromatography. For reversed-phase HPLC, a C18-modified silica column is effective.[12]

-

Mobile Phase: A carefully optimized solvent system (eluent) is required. For silica gel, this is typically a non-polar solvent like hexane or dichloromethane mixed with a more polar solvent like ethyl acetate or methanol, often with a small amount of a basic modifier (e.g., triethylamine or ammonia) to prevent peak tailing of the basic alkaloids.

-

Data Summary: Comparison of Purification Techniques

| Feature | Recrystallization | Column Chromatography |

| Primary Use | Bulk purification, removal of major impurities | High-purity polishing, separation of close analogues |

| Scalability | Excellent for large quantities | More suitable for small to medium scale |

| Solvent Consumption | Moderate | High |

| Time & Labor | Relatively fast and less labor-intensive | Time-consuming and requires careful setup |

| Achievable Purity | Good to excellent (>98%) | Excellent to outstanding (>99.5%) |

| Key Challenge | Finding the ideal solvent; yield loss in mother liquor | Co-elution of similar compounds; requires optimization |

Section 3: Purity Assessment and Structural Validation

No synthesis and purification workflow is complete without rigorous analytical validation. This step is non-negotiable for ensuring the material's identity, purity, and suitability for its intended application.

A Multi-Technique Approach to Validation

A combination of chromatographic and spectroscopic methods provides a complete profile of the final product.

| Analytical Technique | Purpose and Key Information Provided |

| HPLC | The primary tool for quantitative purity assessment. Determines the percentage of hydrocinchonidine relative to any residual starting material or other impurities.[13] |

| LC-MS | Confirms the molecular weight of the product (296.4 g/mol for hydrocinchonidine), providing definitive evidence of the successful hydrogenation.[14][15] |

| ¹H and ¹³C NMR | Provides unambiguous structural confirmation.[5][7] The key diagnostic signals are the disappearance of the vinyl protons (~5-6 ppm) and the appearance of the ethyl group's characteristic triplet and quartet signals in the ¹H NMR spectrum. |

| FT-IR Spectroscopy | Confirms the presence of key functional groups (O-H, C-N, aromatic C=C) and the absence of the vinyl C=C stretch, corroborating the hydrogenation.[16] |

| Melting Point | A sharp and un-depressed melting point that matches the literature value serves as a reliable indicator of high purity.[8] |

| Optical Rotation | Confirms the chiral integrity of the molecule. The specific rotation value should be measured and compared to the established value for hydrocinchonidine to ensure no racemization has occurred.[8] |

By systematically applying the synthesis and purification protocols described herein and validating the final product with the appropriate analytical techniques, researchers can confidently produce high-purity hydrocinchonidine for use in cutting-edge chemical research and development.

References

-

Bokotey, S., et al. (2018). Hydrogenation of cinchona alkaloids over supported Pt catalyst. PubMed. Available at: [Link]

-

Wu, W.-L., et al. (2014). Stereoselective Synthesis of Cytotoxic Anhydrophytosphingosine Pachastrissamine (Jaspine B) from D-Xylose. National Institutes of Health (NIH). Available at: [Link]

- Laucius, J. F. (1961). Method of purifying benzidines. Google Patents.

-

Unknown Author. (2020). Isolation of alkaloids from Cinchona genus bark. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. Hydrocinchonine, (+)-. PubChem. Available at: [Link]

-

Petrov, N., et al. (2022). Purification of Waste Water Containing Chlorhexidine Digluconate Using Nanoporous Carbons Obtained from Different Raw Materials. MDPI. Available at: [Link]

-

Kacprzak, K. (2019). Cinchona Alkaloids-Derivatives and Applications. PubMed. Available at: [Link]

-

Buchler GmbH. Cinchonidine Base - Fine Chemical. Buchler GmbH. Available at: [Link]

-

Tchoukoua, A., et al. (2017). Direct Analysis of Alkaloids in Natural Cinchona Bark and Commercial Extracts using Time-of-Flight Secondary Ion Mass Spectrometry. The Royal Society of Chemistry. Available at: [Link]

- He, L. (2009). Separation and purification process for alkaloid in cinchona bark. Google Patents.

-

Unknown Author. (1945). Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development. Defense Technical Information Center (DTIC). Available at: [Link]

-

Gramling, L. G., & Masoudi, M. (1953). The separation of some of the cinchona alkaloids by paper partition chromatography. Journal of the American Pharmaceutical Association. Available at: [Link]

-

Unknown Author. Lab-4 The chemistry and isolation of Quinine from Cinchona bark. SlideShare. Available at: [Link]

-

J&K Scientific LLC. Hydrocinchonine. J&K Scientific. Available at: [Link]

-

King, H. (1946). Conversion of hydroquinidine into hydrocinchonine and of cupreine into cinchonidine. Journal of the Chemical Society (Resumed). Available at: [Link]

-

King, H. (1946). Conversion of Hydroquinidine into Hydrocinchonine, etc. RSC Publishing. Available at: [Link]

-

Liu, H., et al. (2014). Impurities analysis and purity determination of pure hydrocortisone. ResearchGate. Available at: [Link]

-

Bonalumi, D., et al. (2008). Heterogeneous Enantioselective Hydrogenation over Cinchona Alkaloid Modified Platinum: Mechanistic Insights into a Complex Reaction. Accounts of Chemical Research. Available at: [Link]

-

Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]

-

ChemCon GmbH. Identity determination and purity testing. ChemCon GmbH. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. HYDROCINCHONINE | 485-65-4 [chemicalbook.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogenation of cinchona alkaloids over supported Pt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 8. 102. Conversion of hydroquinidine into hydrocinchonine and of cupreine into cinchonidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 10. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 11. US2996546A - Method of purifying benzidines - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. Identity determination and purity testing [chemcon.com]

- 14. Hydrocinchonine, (+)- | C19H24N2O | CID 11630759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. moravek.com [moravek.com]

Hydrocinchonidine: A Technical Guide to its Physicochemical Properties and Applications for the Research Scientist

Introduction

Hydrocinchonidine is a cinchona alkaloid, a class of natural products renowned for their profound impact on medicine and chemistry. As a stereoisomer of hydrocinchonine, it is structurally related to the more widely known antimalarial drug quinine.[1] Found in the bark of the Cinchona tree, hydrocinchonidine has emerged from the shadow of its more famous relatives to become a pivotal tool in modern synthetic chemistry and drug development.[1] Its rigid, chiral scaffold makes it an exceptionally effective organocatalyst and chiral ligand in asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules—a critical consideration in the pharmaceutical industry.[2] Furthermore, recent studies have highlighted its potential as a multidrug resistance (MDR) reversal agent in cancer therapy, opening new avenues for its application in medicinal chemistry. This guide provides an in-depth exploration of the core physical and chemical properties of hydrocinchonidine, offering researchers a comprehensive resource to facilitate its effective use in the laboratory.

Molecular Structure and Stereochemistry

The precise three-dimensional arrangement of atoms in hydrocinchonidine is fundamental to its chemical behavior and catalytic activity. Its structure comprises a quinoline aromatic ring system linked to a quinuclidine bicyclic amine through a hydroxymethylene bridge.

The formal chemical name for hydrocinchonidine is (8α,9R)-10,11-Dihydrocinchonan-9-ol.[1] It is a stereoisomer of hydrocinchonine, differing in the configuration at the C8 and C9 positions.[1] This specific stereochemistry is the cornerstone of its utility in creating chiral environments for asymmetric reactions.

Caption: General workflow for the spectroscopic characterization of hydrocinchonidine.

Chemical Properties and Reactivity

The chemical reactivity of hydrocinchonidine is governed by its key functional groups: the quinoline ring, the tertiary quinuclidine nitrogen, the secondary hydroxyl group, and the aliphatic ethyl group.

-

Basicity: Hydrocinchonidine possesses two basic nitrogen atoms. The quinuclidine nitrogen is a highly basic aliphatic amine, readily protonated to form salts. The quinoline nitrogen is significantly less basic due to the aromatic nature of the ring system. This difference in basicity is crucial for its role in catalysis, where the quinuclidine nitrogen often acts as a Brønsted base or a binding site for acidic reactants.

-

Reactivity of the Hydroxyl Group: The secondary alcohol at the C9 position is a key site for chemical modification. It can undergo esterification, etherification, or oxidation to the corresponding ketone. This hydroxyl group, in conjunction with the adjacent quinuclidine nitrogen, is critical for creating the chiral binding pocket that directs stereoselectivity in many catalyzed reactions.

-

Stability: Hydrocinchonidine is a stable compound under normal laboratory conditions. However, like its parent alkaloid cinchonine, it may be sensitive to light and should be stored accordingly. It is incompatible with strong oxidizing agents which can react with the alcohol and amine functionalities.

Caption: Key reactive sites on the hydrocinchonidine molecule.

Applications in Asymmetric Catalysis and Drug Development

Asymmetric Organocatalysis

Hydrocinchonidine is a cornerstone of asymmetric organocatalysis, where a small, chiral organic molecule is used to catalyze a reaction enantioselectively. It is particularly effective in reactions such as:

-

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Aldol Reactions: Promoting the formation of chiral β-hydroxy carbonyl compounds.

-

Phase-Transfer Catalysis: Modified hydrocinchonidine derivatives are used as chiral phase-transfer catalysts for the enantioselective alkylation of glycine imines to produce α-amino acids.

The mechanism of catalysis often involves the formation of a hydrogen bond between the hydroxyl group of the catalyst and one reactant, while the basic quinuclidine nitrogen activates the other reactant, bringing them together in a highly organized, chiral transition state.

Ligand in Transition-Metal Catalysis

Hydrocinchonidine and its derivatives serve as excellent chiral ligands for transition metals like platinum, palladium, and ruthenium. In this context, they are famously used in the enantioselective hydrogenation of activated C=O and C=C bonds.

Drug Development

The therapeutic potential of hydrocinchonidine is an active area of research. Its ability to inhibit P-glycoprotein (P-gp), a membrane protein that pumps many drugs out of cancer cells, makes it a promising multidrug resistance (MDR) reversal agent. By blocking the action of P-gp, hydrocinchonidine can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.

Experimental Protocol: Enantioselective Hydrogenation of an Activated Ketone

This protocol describes a representative procedure for the enantioselective hydrogenation of an α-ketoester, such as ethyl pyruvate, using a hydrocinchonidine-modified platinum catalyst. This is a well-established method that demonstrates the practical application of hydrocinchonidine in asymmetric catalysis.

Objective: To synthesize (R)-ethyl lactate with high enantiomeric excess via heterogeneous asymmetric hydrogenation of ethyl pyruvate.

Materials:

-

1 wt% Platinum on Alumina (Pt/Al₂O₃) catalyst

-

Hydrocinchonidine (modifier)

-

Ethyl pyruvate (substrate)

-

Toluene (solvent, anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave) equipped with magnetic stirring and temperature control

-

Gas chromatograph with a chiral column (e.g., DB-WAX) for analysis

Procedure:

-

Catalyst Modification: In a high-pressure reactor, disperse the Pt/Al₂O₃ catalyst (e.g., 2.5 µmol Pt) in 6 mL of toluene.

-

Add a solution of hydrocinchonidine in toluene. The optimal amount of modifier typically needs to be determined experimentally.

-

Stir the suspension for a predetermined time (e.g., 30 minutes) at room temperature to allow the hydrocinchonidine to adsorb onto the platinum surface.

-

Reaction Setup: Add the substrate, ethyl pyruvate (e.g., at a substrate-to-platinum ratio of 500:1), to the reactor.

-

Hydrogenation: Seal the reactor and purge it five times with 10 bar of hydrogen gas to remove air.

-

Pressurize the reactor to the desired reaction pressure (e.g., 20 bar H₂).

-

Maintain the reaction temperature at room temperature (e.g., 300 K).

-

Begin vigorous stirring to ensure good mixing of the gas, liquid, and solid phases. This marks the start of the reaction (t=0).

-

Monitoring and Analysis: Periodically, take small aliquots of the reaction mixture.

-

Analyze the aliquots by gas chromatography using a chiral column to determine the conversion of ethyl pyruvate and the enantiomeric excess (e.e.) of the (R)-ethyl lactate product.

-

Work-up: Once the reaction has reached the desired conversion, stop the stirring, vent the hydrogen pressure, and filter the reaction mixture to remove the solid catalyst. The product in the filtrate can be purified by distillation if necessary.

Self-Validation: The success of the protocol is validated by the analytical results. High conversion of the starting material and, critically, a high enantiomeric excess of the desired product confirm that the hydrocinchonidine modifier has effectively controlled the stereochemical outcome of the hydrogenation.

Caption: Flowchart of the experimental protocol for asymmetric hydrogenation.

Conclusion

Hydrocinchonidine is a powerful and versatile molecule for chemical research. Its well-defined stereochemistry and the strategic placement of its functional groups provide a unique platform for inducing chirality in a wide range of chemical transformations. From its roots as a natural product, it has become an indispensable tool in asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules. As research continues to uncover new applications, such as its potential role in overcoming multidrug resistance in cancer, the importance of hydrocinchonidine in both fundamental and applied science is set to grow. A thorough understanding of its physical and chemical properties, as detailed in this guide, is the first step for any researcher looking to harness the remarkable capabilities of this cinchona alkaloid.

References

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. Retrieved from [Link]

-

PubChem. (n.d.). Hydrocinchonine, (+)-. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of: (a) cinchonidine (b) chlorotrimethylsilane (c),... Retrieved from [Link]

-

PubMed. (2019, August 15). Direct Dynamics Simulations of Fragmentation of a Zn(II)-2Cys-2His Oligopeptide. Comparison with Mass Spectrometry Collision-Induced Dissociation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C chemical shifts of studied species Artemisinin 1H NMR (CD3OD, 700 MHz) δ 0.99 (3H, d, J= 6.2 Hz, 6-CH3), 1.16 (3H, d. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent | Request PDF. Retrieved from [Link]

-

Macmillan Group. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hydroquinone. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Moodle@Units. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). FTIR study of chiral modifier–reactant interactions. The cinchonidine–alkenoic acid system. Retrieved from [Link]

-

PubChem. (n.d.). 10,11-Dihydrocinchonidine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Hydrocinchonine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2022, April 1). Asymmetric Ru/Cinchonine Dual Catalysis for the One-Pot Synthesis of Optically Active Phthalides from Benzoic Acids and Acrylates. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 2. Retrieved from [Link]

-

getyourdrugschecked.com. (2025, April 30). Common Compounds in FTIR Drug Checking in B.C. Retrieved from [Link]

-

DrugFuture. (n.d.). Hydrocinchonidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]

-

ResearchGate. (2019, December 18). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multi-Enzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. Retrieved from [Link]

Sources

Theoretical Mechanisms of Hydrocinchonidine-Mediated Catalysis: From Surface Science to Molecular Design

Topic: Theoretical Studies on Hydrocinchonidine Catalytic Cycle Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

Hydrocinchonidine (HCnd) represents a pivotal scaffold in asymmetric catalysis, functioning both as a chiral modifier in heterogeneous platinum-group metal catalysis (the Orito reaction) and as an organocatalyst in homogeneous synthesis. This guide synthesizes advanced density functional theory (DFT) studies and kinetic modeling to deconstruct the catalytic cycle of HCnd. Unlike empirical optimization, this document focuses on the theoretical origins of enantioselectivity—specifically the surface adsorption modes, non-covalent interaction (NCI) networks, and transition state geometries that dictate chiral induction.

Part 1: The Molecular Architecture of Hydrocinchonidine

Before modeling the cycle, one must define the active species. HCnd differs from Cinchonidine (CD) by the saturation of the C10–C11 vinyl group to an ethyl group. Theoretical studies indicate this saturation prevents the parasitic hydrogenation of the modifier itself, stabilizing the adsorption geometry on metal surfaces.

Conformational Landscape

The catalytic efficacy of HCnd is governed by the rotation around the C8–C9 and C4'–C9 bonds. DFT calculations (typically B3LYP or PBE with dispersion corrections) identify four primary conformers.

| Conformer | C8-C9 Torsion | C4'-C9 Torsion | Theoretical Stability | Catalytic Relevance |

| Anti-Open | ~180° | ~60° | High (Surface & Solution) | Primary Active Species |

| Syn-Open | ~60° | ~60° | Moderate | Competitive Inhibitor |

| Closed | ~60° | ~300° | Variable | Often Inactive (Internal H-bond) |

| Anti-Closed | ~180° | ~300° | Low | Rare |

Key Insight: The Anti-Open conformer is theoretically predicted to be the most effective for chiral induction because the quinuclidine nitrogen and the C9-hydroxyl group are positioned to form a "chiral pocket" that docks the substrate via hydrogen bonding.

Part 2: Computational Frameworks & Methodologies

To accurately model the HCnd cycle, specific computational protocols are required.

Heterogeneous Modeling (Surface Science)

-

System: Pt(111) is the standard model surface.

-

Method: Periodic DFT (e.g., VASP, CASTEP).

-

Functionals: PBE or optB88-vdW (crucial for capturing the van der Waals adsorption of the quinoline ring flat onto the metal).

-

Solvation: Implicit solvation (VASP-MGCM) is often used, though explicit solvent molecules are increasingly included to model proton shuttling.

Homogeneous Modeling (Organocatalysis)

-

System: Discrete molecular complexes.

-

Method: Hybrid DFT (e.g., M06-2X, ωB97X-D) to capture dispersion and H-bonding.

-

Basis Sets: 6-311++G(d,p) or def2-TZVP.

Part 3: The Heterogeneous Catalytic Cycle (The Core)

This section details the mechanism of the Orito Reaction (asymmetric hydrogenation of

The Theoretical Cycle Steps

The cycle is not a simple lock-and-key mechanism but a dynamic surface event involving co-adsorption.

-

Modifier Adsorption (Pre-equilibrium): HCnd adsorbs on Pt(111) via the quinoline ring (

-bonding). The quinuclidine ring tilts away from the surface, creating a chiral void. The ethyl group (unlike the vinyl in CD) stabilizes this "anchored" mode. -

Hydrogen Activation:

dissociates on the Pt surface to form H* adatoms. -

Substrate Docking (The Enantiodetermining Step): The substrate (e.g., Ethyl Pyruvate) diffuses into the chiral pocket.

-

Interaction: The substrate's carbonyl oxygen H-bonds to the modifier's secondary amine (if quinuclidine is protonated) or OH group.

-

Theory: DFT shows the formation of a 1:1 diastereomeric complex on the surface. The energy difference (

) between the pro-R and pro-S docking modes predicts the enantiomeric excess (ee).

-

-

Hydrogen Addition:

-

Step 4a: First H-transfer from the metal surface to the carbonyl carbon.

-

Step 4b: Second H-transfer (often from the modifier's protonated nitrogen or surface) to the oxygen.

-

-

Product Release: The lactate product desorbs, regenerating the HCnd-Pt site.

Visualization of the Surface Cycle

The following diagram illustrates the theoretical flow of the heterogeneous cycle.

Figure 1: The catalytic cycle of Hydrocinchonidine on Platinum. The green path indicates the theoretically favored route leading to high enantioselectivity.

Part 4: The Organocatalytic Perspective

While the Pt-surface cycle is the primary industrial application, HCnd also functions as a homogeneous organocatalyst (e.g., in Michael additions).

-

Mechanism: Bifunctional Catalysis.

-

Role of Quinuclidine N: Acts as a Brønsted base to deprotonate the nucleophile.

-

Role of C9-OH: Acts as a Brønsted acid to activate the electrophile via H-bonding.

-

Theoretical Distinction: In solution, the "Closed" conformer becomes more accessible, but the "Anti-Open" is often still required for the transition state to bridge the nucleophile and electrophile effectively.

Computational Workflow for Mechanism Validation

To validate these theoretical cycles, a rigorous computational workflow is necessary.

Figure 2: Standard computational workflow for validating the HCnd catalytic cycle.

Part 5: Experimental Validation Protocols

Theory must be grounded in experiment. The following protocols are used to validate the calculated intermediates and barriers.

In Situ ATR-IR Spectroscopy

Objective: Confirm the adsorption mode of HCnd on Pt.

-

Setup: Flow cell reactor with ZnSe crystal coated with Pt nanoparticles.

-

Procedure: Flow HCnd solution over the catalyst.

-

Marker: Monitor the Quinoline ring signals (

,-

Validation: A shift in these bands confirms

-bonding to the surface (parallel adsorption). -

Differentiation: The absence of N-H stretching shifts helps rule out vertical adsorption via Nitrogen.

-

Kinetic Isotope Effect (KIE)

Objective: Identify the rate-determining step (RDS) predicted by DFT.

-

Protocol: Perform hydrogenation with

vs. -

Analysis: Measure reaction rates (

and -

Interpretation:

-

If

: Adsorption/Desorption is rate-limiting. -

If

: C-H bond formation (Hydrogen addition) is rate-limiting, validating the high barriers seen in TS calculations.

-

References

-

Conformational Behavior of Cinchonidine Revisited: A Combined Theoretical and Experimental Study. Source: Journal of Physical Chemistry A URL:[Link]

-

Rigid cinchona conformers in enantioselective catalytic reactions: New cinchona-modified platinum catalysts in the Orito reaction. Source: Journal of Catalysis / ResearchGate URL:[Link]

-

Comparative DFT Study of Cinchonidine and Hydrogen Coadsorption on Platinum Group Metals. Source: Journal of Physical Chemistry C / ResearchGate URL:[Link]

-

Understanding chiral proton organocatalysis using cinchonium derivatives. Source: ChemRxiv URL:[Link]

-

Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. Source: The Journal of Physical Chemistry C URL:[Link]

The Silent Architect: A Technical Guide to Hydrocinchonidine in Organocatalysis

The following technical guide details the discovery, structural significance, and application history of Hydrocinchonidine (HCd) in asymmetric organocatalysis.

Executive Summary

Hydrocinchonidine (HCd) is the 10,11-dihydro analogue of Cinchonidine. While historically overshadowed by its unsaturated parent, HCd has emerged as a critical scaffold in high-precision asymmetric synthesis. Its "discovery" in the context of modern catalysis was not an isolation event but a realization of structural superiority : the saturation of the C3-vinyl group to an ethyl group imparts unique solubility, conformational rigidity, and chemical stability profiles that are essential for high-turnover organocatalysis and ligand-accelerated processes (e.g., Sharpless Asymmetric Dihydroxylation).

This guide explores the transition of HCd from a "commercial impurity" to a primary chiral scaffold, providing validated protocols for its derivatization and application.

Structural & Mechanistic Distinction

To understand the utility of HCd, one must first distinguish it from Cinchonidine. The critical difference lies at the C3 position of the quinuclidine ring.

The C3-Ethyl vs. C3-Vinyl Effect

-

Cinchonidine (Cd): Contains a vinyl group (

) at C3. -

Hydrocinchonidine (HCd): Contains an ethyl group (

) at C3.

Impact on Catalysis:

-

Chemical Stability: The vinyl group in Cd is susceptible to oxidation, polymerization, or participation in side reactions (e.g., Heck couplings) under harsh conditions. The ethyl group in HCd is chemically inert, providing a robust scaffold for recycling.

-

Solubility & Crystallinity: The ethyl group increases lipophilicity and alters crystal packing. This was the decisive factor in the Sharpless Asymmetric Dihydroxylation (AD) , where dihydro ligands (DHQD/DHQ) exhibited superior crystallization and solubility properties compared to their vinyl counterparts, leading to higher enantioselectivities.

-

Conformational Flexibility: The ethyl group possesses slightly more rotational freedom than the rigid vinyl group, allowing the quinuclidine cage to adopt subtly different "induced fit" geometries in the transition state.

Visualization: Structural Divergence

The following diagram contrasts the two structures and highlights the reactive centers.

Caption: Structural evolution from Cinchonidine to Hydrocinchonidine. The saturation of the vinyl group (Red) to an ethyl group (Green) enhances stability for catalytic applications.

Historical Trajectory: From Impurity to Gold Standard

The "Impurity" Era (Pre-1980s)

Historically, HCd was a major component (up to 20%) of commercial "Cinchonidine" derived from Cinchona bark. Early organocatalytic studies often used these mixtures unknowingly.

-

Causality: The separation of Cd and HCd is difficult due to their similar physical properties.

-

Result: Many early "Cinchonidine-catalyzed" reactions were actually synergistic or competitive catalyses involving HCd.

The Sharpless Revelation (1980s-1990s)

The pivotal moment for the "hydro" class occurred during K. Barry Sharpless's development of the Asymmetric Dihydroxylation (AD).

-

The Discovery: Sharpless and co-workers found that ligands derived from dihydroquinidine and dihydroquinine (the pseudoenantiomers of HCd derivatives) provided higher enantiomeric excess (ee) and reaction rates than their vinyl counterparts.

-

The Mechanism: The ethyl group facilitated better binding in the hydrophobic pocket of the Osmium-ligand complex.

-

Outcome: The commercial AD-mix-α and AD-mix-β formulations exclusively use the dihydro (ethyl) ligands. This validated HCd as a premium chiral scaffold.

The Organocatalysis Renaissance (2000s-Present)

With the explosion of non-covalent organocatalysis (hydrogen bonding), HCd found a new role as the backbone for bifunctional thioureas and squaramides .

-

Why HCd? In the synthesis of these catalysts, the C9-hydroxyl is converted to an amine. If the vinyl group were present (Cd), protection/deprotection steps could inadvertently modify the alkene. HCd offers a stable "blank canvas" for these harsh derivatizations.

Technical Protocol: Synthesis of HCd-Derived Thiourea

This section provides a self-validating protocol for converting Hydrocinchonidine into a bifunctional thiourea catalyst, a workhorse for Michael additions and Henry reactions.

Synthetic Workflow (DOT Visualization)

Caption: Step-by-step synthesis of a bifunctional HCd-thiourea catalyst. Note the inversion of stereochemistry at C9 during the azidation step.

Detailed Methodology

Objective: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((8α,9S)-6'-methoxycinchonan-9-yl)thiourea.

Step 1: Preparation of 9-Amino-9-deoxy-hydrocinchonidine

-

Reagents: Hydrocinchonidine (1.0 eq), Triphenylphosphine (

, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq). -

Solvent: Anhydrous THF (

). -

Procedure:

-

Dissolve HCd and

in THF under -

Add DIAD dropwise followed by DPPA. Causality: This Mitsunobu protocol effects an

inversion at C9, converting the natural OH to an Azide with inverted stereochemistry. -

Stir 12h. Isolate the azide intermediate.

-

Reduction: Dissolve azide in THF, add

(1.5 eq) and -

Validation:

NMR should show disappearance of the azide peak and appearance of amine protons.

-

Step 2: Thiourea Coupling

-

Reagents: 9-Amino-HCd (1.0 eq), 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq).

-

Solvent: DCM or THF (RT).

-

Procedure:

-

Mix reagents in solvent. Stir for 2-4 hours.

-

Evaporate solvent and purify via flash chromatography (DCM/MeOH).

-

Yield: Typically 85-95%.

-

Validation: Mass Spectrometry (ESI+) confirms molecular ion. IR spectroscopy confirms thiourea C=S stretch.

-

Comparative Data: Vinyl vs. Ethyl

The following table summarizes why one might choose HCd over Cd in specific contexts.

| Feature | Cinchonidine (Cd) | Hydrocinchonidine (HCd) | Technical Implication |

| C3 Substituent | Vinyl ( | Ethyl ( | HCd is chemically inert to cross-coupling conditions. |

| Metabolic Stability | Low (Epoxidation prone) | High | HCd derivatives are better candidates for drug discovery scaffolds. |

| Solubility (Ligand) | Moderate | Optimized | HCd derivatives (e.g., in AD-mix) show superior crystallization kinetics. |

| Commercial Source | Extracted (Bark) | Hydrogenation of Cd | HCd is often purer after hydrogenation steps remove vinyl impurities. |

| Catalytic Use | General Organocatalysis | High-Precision / AD-mix | HCd is preferred when catalyst stability is the limiting factor. |

References

-

Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalysis: The Asymmetric Dihydroxylation." Chemical Reviews.

-

Wynberg, H. (1986). "Cinchona Alkaloids in Asymmetric Synthesis." Topics in Stereochemistry.

-

Soós, T., et al. (2005). "Thiourea-based Bifunctional Organocatalysis." Organic Letters.

-

Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[1]

-

Hoffmann-La Roche. (2000). "Process for the preparation of Hydrocinchonidine." US Patent 6,034,241.

Sources

A Comprehensive Technical Guide to the Solubility of Hydrocinchonidine in Common Organic Solvents

Foreword: Navigating the Nuances of Solubility in Drug Development

In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a perfunctory checkbox in a long list of characterization assays; it is a cornerstone of rational drug design, formulation development, and process chemistry. For complex chiral molecules like hydrocinchonidine, a cinchona alkaloid with significant applications in asymmetric catalysis and as a chiral resolving agent, a thorough comprehension of its behavior in various solvent systems is paramount. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of hydrocinchonidine's solubility in common organic solvents. We will delve into the theoretical underpinnings of solubility, present available quantitative data, detail robust experimental protocols for its determination, and analyze the key physicochemical factors that govern its dissolution.

The Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is a thermodynamic equilibrium, representing the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure. This process is governed by the principle of "like dissolves like," which, in more technical terms, relates to the interplay of intermolecular forces between the solute (hydrocinchonidine) and the solvent molecules.

Hydrocinchonidine, as a cinchona alkaloid, possesses a complex molecular architecture featuring a quinoline ring system and a quinuclidine nucleus. This structure imparts both aromatic and aliphatic character, as well as the capacity for hydrogen bonding through its hydroxyl group and the nitrogen atoms within the quinuclidine moiety. The solubility of hydrocinchonidine in a particular organic solvent is therefore a function of:

-

Van der Waals forces: These non-specific interactions, including London dispersion forces and dipole-dipole interactions, are present between all molecules.

-

Hydrogen bonding: The ability of hydrocinchonidine to act as a hydrogen bond donor (via its -OH group) and acceptor (via its nitrogen and oxygen atoms) is a critical determinant of its solubility in protic and other hydrogen-bond-accepting solvents.

-

Polarity: The overall polarity of the hydrocinchonidine molecule dictates its affinity for polar or non-polar solvents. Research on related cinchona alkaloids has shown that their solubility can vary by as much as five to six orders of magnitude across different solvents, often exhibiting a "volcano-type" correlation with solvent polarity.[1] This suggests that optimal solubility is achieved in solvents with an intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule.

Physicochemical Properties of Hydrocinchonidine and Related Alkaloids

A comprehensive understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. While specific experimental data for hydrocinchonidine can be sparse, data for its closely related stereoisomers and analogues provide valuable insights.

| Property | Hydrocinchonidine | Hydrocinchonine | Cinchonidine | Cinchonine | Source(s) |

| Molecular Formula | C₁₉H₂₄N₂O | C₁₉H₂₄N₂O | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | [2][3][4] |

| Molecular Weight | 296.41 g/mol | 296.41 g/mol | 294.39 g/mol | 294.39 g/mol | [2][3][4] |

| Melting Point | 230 °C | 269-272 °C | 200-207 °C | 250-255 °C | [2][3][5] |

| pKa (predicted) | - | 12.98 ± 0.20 | - | 5.85, 9.92 | [3][4] |

| LogP (experimental) | - | - | 2.82 | 2.82 | |

| Water Solubility | Practically insoluble | 768.6 mg/L (25 °C) | Almost insoluble | Insoluble (0.25 g/L) | [2][4][6] |

Quantitative Solubility of Cinchona Alkaloids in Organic Solvents

The following table summarizes the solubility of cinchonidine in a selection of common organic solvents at room temperature (295 ± 2 K), as reported by Ma and Zaera (2005).[1]

| Solvent | Dielectric Constant (ε) | Solubility of Cinchonidine (g/L) |

| Non-Polar Solvents | ||

| n-Hexane | 1.88 | 2.2 x 10⁻³ |

| Toluene | 2.38 | 7.9 x 10⁻² |

| Diethyl ether | 4.20 | 1.2 x 10⁻¹ |

| Polar Aprotic Solvents | ||

| Ethyl acetate | 6.02 | 2.6 x 10⁻¹ |

| Tetrahydrofuran (THF) | 7.58 | 3.0 x 10⁻¹ |

| Acetone | 20.56 | 4.3 x 10⁻¹ |

| Acetonitrile | 35.94 | 9.3 x 10⁻¹ |

| Polar Protic Solvents | ||

| 1-Butanol | 17.51 | 6.3 x 10⁻¹ |

| 2-Propanol | 19.92 | 2.5 x 10⁻¹ |

| Ethanol | 24.55 | 4.8 x 10⁻¹ |

| Methanol | 32.66 | 7.3 x 10⁻¹ |

| Chlorinated Solvents | ||

| Dichloromethane | 8.93 | 1.2 |

| Chloroform | 4.81 | 9.3 |

Experimental Determination of Solubility: A Practical Guide

The determination of solubility is a fundamental experimental procedure. The equilibrium (or thermodynamic) solubility is most accurately determined using the shake-flask method, which is considered the gold standard.

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period until saturation is reached.

Diagrammatic Representation of the Shake-Flask Method Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of hydrocinchonidine to a glass vial. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment.

-

Pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or rotator in a temperature-controlled water bath.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of hydrocinchonidine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original solubility, taking into account the dilution factor.

-

High-Throughput Screening (HTS) for Solubility

For early-stage drug discovery, where rapid screening of multiple compounds in various solvents is required, HTS methods can be employed. These methods, often performed in 96-well plates, provide a kinetic or apparent solubility rather than a true thermodynamic solubility but are valuable for ranking compounds. Laser nephelometry, which measures light scattering from precipitated particles, is a common HTS technique.[7]

Factors Influencing the Solubility of Hydrocinchonidine

Several factors can significantly impact the solubility of hydrocinchonidine in organic solvents:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. However, the magnitude of this effect varies depending on the solute-solvent system.

-

Solvent Polarity: As previously discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar (hydroxyl and quinoline nitrogen) and non-polar (aromatic and aliphatic hydrocarbon) regions of the hydrocinchonidine molecule will generally be a better solvent.

-

pH (in aqueous or mixed aqueous-organic systems): As a basic compound with multiple pKa values, the solubility of hydrocinchonidine in any system containing water will be highly pH-dependent. In acidic conditions, the nitrogen atoms will be protonated, forming salts that are generally more water-soluble.

-

Presence of Other Solutes: The presence of other compounds, such as excipients in a formulation, can either enhance or decrease the solubility of hydrocinchonidine through various mechanisms like co-solvency or common ion effects.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form of hydrocinchonidine being used in solubility studies.

Conclusion: A Data-Driven Approach to Formulation and Synthesis

The solubility of hydrocinchonidine in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. While a comprehensive set of quantitative solubility data for hydrocinchonidine itself remains to be fully elucidated in publicly accessible literature, the data available for its close analogue, cinchonidine, provides a strong foundation for informed decision-making in research and development. By understanding the theoretical principles of solubility, employing robust experimental methods for its determination, and considering the key factors that influence it, scientists can effectively navigate the challenges of working with this important chiral molecule. This knowledge is critical for the successful design of efficient synthetic routes, the development of stable and bioavailable pharmaceutical formulations, and the optimization of its use in asymmetric catalysis.

References

-

DrugFuture. Hydrocinchonidine. Available from: [Link]

-

Ma, Z., & Zaera, F. (2005). Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface: Correlations among Solvent Polarity, Cinchona Solubility, and Catalytic Performance. The Journal of Physical Chemistry B, 109(1), 406-414. Available from: [Link]

-

Buchler GmbH. Cinchonine Base - Fine Chemical. Available from: [Link]

-

Prism Industries Pvt. Ltd. Cinchonine API | Bulk Supply for Pharma Uses. Available from: [Link]

-

Buchler GmbH. Cinchonidine Base - Fine Chemical. Available from: [Link]

-

FooDB. Showing Compound Cinchonidine (FDB002116). Available from: [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

-

United States Pharmacopeia. <1236> Solubility Measurements. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Llinàs, A., & Avdeef, A. (2009). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. European Journal of Pharmaceutical Sciences, 37(3-4), 211-221. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 6. organicintermediate.com [organicintermediate.com]

- 7. researchgate.net [researchgate.net]

spectroscopic characterization of hydrocinchonidine (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of Hydrocinchonidine (HCND) , the dihydro-analogue of the Cinchona alkaloid Cinchonidine. This guide is structured for researchers requiring rigorous structural validation of HCND, particularly to distinguish it from its unsaturated parent compound.

Executive Summary & Structural Logic

Hydrocinchonidine (CAS: 485-47-2) is a chiral organocatalyst and pharmaceutical intermediate. Structurally, it differs from Cinchonidine solely at the C-3 position of the quinuclidine ring, where the vinyl group (

This single saturation event dictates the entire spectroscopic strategy:

-

MS: Shift in molecular ion (+2 Da) and altered fragmentation (loss of ethyl vs. vinyl).

-

IR: Disappearance of the alkene

stretch. -

NMR: Appearance of high-field alkyl signals and loss of olefinic protons.

Structural Visualization

The following diagram outlines the characterization workflow and the core structural logic.

Caption: Analytical workflow prioritizing the detection of the ethyl group via multi-modal spectroscopy.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides the first checkpoint for purity and identity. The saturation of the vinyl group increases the molecular weight by 2 units compared to Cinchonidine.

Experimental Protocol: ESI-MS

-

Instrument: Q-TOF or Triple Quadrupole MS.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Solvent: Methanol with 0.1% Formic Acid (promotes protonation of the quinuclidine nitrogen).

-

Flow Rate: 10 µL/min (Direct Infusion).

Data Interpretation & Fragmentation Logic[1]

| Parameter | Hydrocinchonidine (HCND) | Cinchonidine (CND) | Diagnostic Note |

| Molecular Formula | HCND has +2 H atoms.[1][2][3] | ||

| Molecular Weight | 296.41 g/mol | 294.39 g/mol | Distinct MW. |

| [M+H]⁺ Ion | m/z 297.2 | m/z 295.2 | Primary confirmation. |

| Base Peak | m/z 136 | m/z 136 | Quinoline ring is identical in both. |

| Key Fragment 1 | [M - 29]⁺ (Loss of Ethyl) | [M - 27]⁺ (Loss of Vinyl) | Critical Differentiator. |

| Key Fragment 2 | m/z 161 (Quinuclidine part) | m/z 159 (Quinuclidine part) | HCND fragment is +2 Da heavier. |

Mechanistic Insight:

The fragmentation is dominated by the cleavage of the

Infrared Spectroscopy (IR)

IR is used primarily as a "negative" test for Hydrocinchonidine—specifically, to confirm the absence of the vinyl group.

Key Absorption Bands[5][6][7][8][9]

| Functional Group | Wavenumber ( | Intensity | Assignment |

| O-H Stretch | 3100 – 3400 | Broad, Medium | Alcohol at C-9 (H-bonded). |

| C-H Stretch (Ar) | 3000 – 3100 | Weak | Quinoline aromatic protons. |

| C-H Stretch (Alk) | 2850 – 2960 | Strong | Quinuclidine/Ethyl aliphatic protons. |

| C=C Stretch | ABSENT | N/A | Diagnostic: Cinchonidine shows this at ~1640 |

| C-O Stretch | 1050 – 1100 | Strong | Secondary alcohol. |

| Quinoline Ring | ~1590, 1510 | Medium/Sharp | Aromatic skeletal vibrations. |

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation. The presence of the ethyl group triplet is the "fingerprint" of Hydrocinchonidine.

Experimental Protocol: 1H NMR

-

Solvent:

(Chloroform-d) is preferred for resolution. DMSO- -

Concentration: ~10 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00 ppm) or residual

1H NMR Assignment Table ( , 300-400 MHz)

| Proton Position | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| Ethyl -CH3 | 0.81 | Triplet (t) | 3H | Diagnostic Signal. |

| Ethyl -CH2- | 1.21 – 1.30 | Multiplet (m) | 2H | Overlaps with quinuclidine ring protons.[5] |

| H-9 (Carbinol) | 5.6 – 5.7 | Doublet (d) | 1H | Chemical shift sensitive to concentration/H-bonding. |

| Aromatic (Quinoline) | 7.30 – 8.80 | Multiplets | 5H | H-2' is most deshielded (~8.8 ppm). |

| Quinuclidine Ring | 1.40 – 3.20 | Complex | 8H | Rigid bicyclic cage protons. |

| -OH | ~3.5 - 5.0 | Broad Singlet | 1H | Exchangeable; position varies. |

Comparative Analysis (HCND vs. CND):

-

Cinchonidine: Shows multiplets at

4.9–5.0 ppm ( -

Hydrocinchonidine: These olefinic signals are completely replaced by the high-field triplet at

0.81 ppm.

13C NMR Highlights

-

Ethyl CH3: ~12.0 ppm.

-

Ethyl CH2: ~27.0 ppm.

-

Missing Signals: No peaks in the 114–142 ppm region corresponding to the vinyl group carbons of Cinchonidine.

Stereochemical Validation (NOESY)

To confirm the stereochemistry (8S, 9R) is maintained after hydrogenation:

-

NOE Correlation: Strong cross-peak between H-8 and H-9 confirms the erythro relationship typical of Cinchonidine/Hydrocinchonidine.

-

Conformation: The quinuclidine ring is flexible; NOESY can distinguish between "Open" and "Closed" conformers depending on the solvent.

References

-

Comparison of Cinchona Alkaloids: Bartók, T., et al. "Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids." European Journal of Mass Spectrometry, vol. 6, no. 4, 2000, pp. 347–355.[1] Link

-

NMR Conformational Studies: Burggi, T., et al. "Conformational Behavior of Cinchonidine in Different Solvents: A Combined NMR and ab Initio Investigation." Journal of the American Chemical Society, vol. 124, no. 30, 2002. Link

-

Synthesis & Characterization: Waser, M., et al. "Novel Insights into the Iodine(III)

-Chlorination." Johannes Kepler University Linz, 2020. (Source of specific 1H NMR shifts for Hydrocinchonidine). Link -

General Spectral Data: "Cinchonidine 1H NMR Spectrum." ChemicalBook CAS Database. Link (Used for comparative baseline).

Sources

The Quinuclidine Core: A Linchpin of Reactivity and Chirality in Hydrocinchonidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Bicyclic Scaffold

Hydrocinchonidine, a prominent member of the Cinchona alkaloid family, has carved a significant niche in both asymmetric catalysis and medicinal chemistry.[1][2] Its remarkable stereochemical control and diverse biological activities are not merely a consequence of its overall molecular architecture, but are deeply rooted in the distinct properties of its constituent moieties. This guide delves into the pivotal role of the quinuclidine core, the saturated bicyclic amine that acts as a structural and functional anchor within the hydrocinchonidine molecule. We will dissect its fundamental characteristics, explore its profound influence on the molecule's catalytic prowess and pharmacological profile, and provide insights into the experimental methodologies used to probe its function.

I. Structural and Physicochemical Properties of the Quinuclidine Core

The quinuclidine framework, formally known as 1-azabicyclo[2.2.2]octane, is a highly symmetrical and chemically stable heterocyclic system.[3] Its rigid, cage-like structure is a defining feature that significantly impacts the overall conformation of hydrocinchonidine.

The Basicity of the Quinuclidine Nitrogen

The lone pair of electrons on the quinuclidine nitrogen is readily available for protonation or coordination, making it the most basic center in the hydrocinchonidine molecule. This basicity is crucial for its role in catalysis, where it can act as a Brønsted base to deprotonate substrates or as a Lewis base to coordinate with electrophiles.[4][5] The pKa of the quinuclidine nitrogen in related Cinchona alkaloids is in the range of 8.8–9.7, a key parameter influencing its catalytic activity in various reactions.[6]

Conformational Rigidity and Stereochemical Influence

The bicyclic nature of the quinuclidine core restricts conformational flexibility, which in turn helps to establish a well-defined three-dimensional arrangement of the functional groups in hydrocinchonidine. This rigid framework is instrumental in creating a specific chiral environment around the catalytic site, which is essential for achieving high enantioselectivity in asymmetric reactions.[7] The stereochemistry at the C8 and C9 positions, which links the quinuclidine and quinoline rings, is a direct consequence of this rigid structure.[8]

Caption: The structure of hydrocinchonidine, highlighting the embedded quinuclidine core.

II. The Quinuclidine Core in Asymmetric Catalysis

Hydrocinchonidine and its derivatives are renowned organocatalysts, and the quinuclidine core is at the heart of their catalytic activity.[4] It participates directly in the catalytic cycle of numerous asymmetric transformations.

Role as a Brønsted Base

In many reactions, such as the Michael addition and Henry reaction, the quinuclidine nitrogen functions as a Brønsted base, abstracting a proton from the nucleophile to generate a reactive enolate or nitronate intermediate.[6] The chiral environment created by the rest of the hydrocinchonidine molecule then directs the approach of this intermediate to the electrophile, resulting in the formation of a specific enantiomer of the product.

Function as a Lewis Base

The quinuclidine nitrogen can also act as a Lewis base, activating an electrophile by coordination. This mode of action is central to reactions like the asymmetric cyanation of ketones.[5] By forming a complex with the electrophile, the catalyst enhances its reactivity and simultaneously shields one of its faces, leading to a highly enantioselective attack by the nucleophile.

A Mechanistic Glimpse: The Asymmetric Henry Reaction

A spectroscopic study of a Cinchona alkaloid-catalyzed Henry reaction revealed that the aldehyde substrate associates with both the 6'-OH group of the quinoline ring and the basic quinuclidine nitrogen.[6] This dual interaction is thought to be crucial for the proper orientation of the substrates within the catalytic pocket, which is a prerequisite for high enantioselectivity. The initial and rate-determining step is proposed to be the deprotonation of the nitroalkane by the quinuclidine nitrogen.[6]

Caption: Simplified workflow of the hydrocinchonidine-catalyzed asymmetric Henry reaction.

III. The Quinuclidine Core in Pharmacology and Drug Design

The quinuclidine moiety is a common structural motif in a wide range of biologically active compounds, and its presence in hydrocinchonidine contributes to the molecule's pharmacological profile.[3][9]

Interaction with Biological Targets

The basic nitrogen of the quinuclidine ring can participate in ionic interactions with acidic residues in the binding sites of various biological targets. This is a key feature in the design of ligands for receptors and enzymes. For instance, quinuclidine derivatives have been investigated as ligands for muscarinic cholinergic receptors and alpha7 nicotinic acetylcholine receptors.[10][11]

Influence on Physicochemical Properties

The presence of the quinuclidine core influences the overall physicochemical properties of hydrocinchonidine, such as its solubility and lipophilicity. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development. The metabolic stability of the piperidine rings within the quinuclidine scaffold generally enhances the druggability of molecules containing this motif.[12]

A Platform for Derivatization

The quinuclidine core serves as a versatile scaffold for chemical modification to generate novel bioactive molecules.[13][14] Functionalization of the quinuclidine ring can lead to derivatives with altered pharmacological activities and improved pharmacokinetic properties.[15][16] For example, N-alkylation of the quinuclidine nitrogen can be used to modulate the molecule's basicity and steric properties.

IV. Experimental Protocols for Studying the Quinuclidine Core

A variety of experimental techniques are employed to investigate the structure and function of the quinuclidine core in hydrocinchonidine.

Synthesis and Functionalization of the Quinuclidine Ring

The construction of the quinuclidine skeleton is a key challenge in the total synthesis of Cinchona alkaloids.[17][18] One common strategy involves the intramolecular cyclization of a suitably functionalized piperidine precursor.[15] Functionalization of the quinuclidine core can be achieved through various methods, including α-lithiation of the corresponding N-oxide followed by trapping with an electrophile.[16]

Protocol: α-Functionalization of a Quinuclidine Derivative via N-Oxide Formation

-

N-Oxide Formation: Dissolve the quinuclidine-containing starting material in a suitable solvent (e.g., methanol or dichloromethane). Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Work up the reaction to isolate the quinuclidine N-oxide.

-

α-Lithiation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the quinuclidine N-oxide in a dry, aprotic solvent (e.g., THF). Cool the solution to -78 °C. Add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise. Stir the mixture at -78 °C for a specified time to allow for the formation of the α-lithiated species.

-

Electrophilic Trapping: To the solution of the α-lithiated quinuclidine N-oxide at -78 °C, add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone). Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the α-functionalized quinuclidine derivative.

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of the quinuclidine ring.[6] 1H and 13C NMR spectra provide information about the chemical environment of the different atoms in the molecule.[19] Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to model the structure of hydrocinchonidine and its interactions with other molecules, providing valuable insights into reaction mechanisms and biological activities.[20][21][22][23]

Caption: Experimental workflow for the α-functionalization of a quinuclidine derivative.

V. Conclusion: An Enduring Legacy and Future Directions